molecular formula C19H22N6O B2746978 N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine CAS No. 946297-89-8

N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine

Cat. No.: B2746978
CAS No.: 946297-89-8
M. Wt: 350.426
InChI Key: FODGBRXCBFDLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(2,4-Dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine is a pteridine-based diamine derivative with substitutions at the N4 and N2 positions. The N4 position is occupied by a 2,4-dimethylphenyl group, while the N2 position features a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) moiety. This compound is structurally related to kinase inhibitors and cholinesterase modulators but lacks direct biological data in the provided evidence. Its molecular formula is inferred as C18H22N6O (molecular weight ≈ 362.4 g/mol), differing from chlorinated analogs like those in and .

Properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-12-5-6-15(13(2)10-12)23-18-16-17(21-8-7-20-16)24-19(25-18)22-11-14-4-3-9-26-14/h5-8,10,14H,3-4,9,11H2,1-2H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODGBRXCBFDLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the 2,4-dimethylphenyl and oxolan-2-ylmethyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pteridine compounds.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for drug development:

  • Antitumor Activity : Similar pteridine derivatives have been investigated for their inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis. The structural modifications in pteridine compounds often enhance their binding affinity to VEGFR-2, potentially leading to effective antiangiogenic therapies .
  • Inhibition of Protein Kinases : Pteridine derivatives have shown promise in inhibiting receptor tyrosine kinases (RTKs). Studies indicate that modifications in the aniline moiety can influence the selectivity and potency against various RTKs, which are important targets in cancer therapy .

Case Studies and Experimental Findings

Several studies have highlighted the applications and efficacy of related compounds:

StudyFocusFindings
Study 1VEGFR-2 InhibitionDemonstrated that phenylsubstituted pteridines can inhibit angiogenesis by blocking VEGFR-2 signaling pathways.
Study 2Molecular DockingShowed significant binding interactions with Lp-PLA2, indicating potential for cardiovascular applications.
Study 3Drug FormulationDiscussed innovative drug delivery systems utilizing additive manufacturing to enhance bioavailability of pteridine derivatives.

Mechanism of Action

The mechanism of action of N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pteridine Family

a) N4-(4-Chloro-2-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine ()

  • Molecular Formula : C18H19ClN6O
  • Molecular Weight : 370.84 g/mol
  • This may reduce lipophilicity (clogP ≈ 3.1 vs. ~3.5 for the target compound) .

b) N4-(3-Chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine ()

  • Molecular Formula : C21H19ClN6
  • Molecular Weight : 390.88 g/mol
  • This could impact blood-brain barrier penetration or target selectivity .
Pyrimidine and Quinazoline Derivatives

a) Pyrimidine-Based Aurora Kinase Inhibitors ()

  • Example: N4-(2-Carboxyphenyl)-N2-(phenyl)pyrimidine-2,4-diamine (3b) Molecular Formula: C17H14N4O2·HCl Molecular Weight: 346.8 g/mol Key Differences: The pyrimidine core (vs. Carboxy groups enhance solubility but may limit membrane permeability .

b) Quinazoline Cholinesterase Inhibitors ()

  • Example: N2-(1-Benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine
    • Molecular Formula : C28H32N6O2
    • Molecular Weight : 484.6 g/mol
    • Key Differences : The quinazoline scaffold and benzylpiperidine substituent enable dual interactions with acetylcholinesterase’s catalytic and peripheral sites, a feature absent in the target pteridine derivative .

Implications for Drug Design

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 2,4-dimethylphenyl group may favor hydrophobic binding pockets, while chloro substituents () could enhance electrostatic interactions.
  • Heterocyclic Moieties : The oxolane group’s oxygen may improve solubility over purely aromatic substituents (e.g., phenethyl in ), critical for oral bioavailability .

Biological Activity

N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine is a synthetic compound belonging to the class of pteridine derivatives. These compounds have been studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N6O, with a molecular weight of 342.39 g/mol. The structure features a pteridine core with various substituents that may influence its biological activity.

Pteridine derivatives often exert their biological effects through interactions with specific enzymes and receptors. The mechanisms can include:

  • Inhibition of Kinases : Many pteridine derivatives have been shown to inhibit kinases involved in cancer progression.
  • Antifolate Activity : Similar compounds have demonstrated the ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Anticancer Exhibits potential cytotoxicity against various cancer cell lines, possibly through kinase inhibition.
Antimicrobial Similar compounds have shown efficacy against bacterial and fungal strains.
Anti-inflammatory Potential to modulate inflammatory pathways; further studies needed for specific effects.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on pteridine derivatives indicated that compounds with similar structures demonstrated significant cytotoxic effects against cancer cell lines such as TPC-1 (thyroid cancer) with IC50 values ranging from 0.113 to 1.460 μM . While specific data on this compound is limited, its structural analogs suggest a similar potential.
  • Enzymatic Inhibition :
    • Research has shown that pteridine derivatives can inhibit key enzymes like FAK (Focal Adhesion Kinase), which is crucial for tumor growth and metastasis . The efficacy of such compounds in inhibiting FAK could be extrapolated to this compound based on structural similarities.
  • In Vivo Studies :
    • Although specific in vivo studies on this compound are scarce, related pteridine compounds have shown promising results in animal models for tumor reduction and improved survival rates .

Q & A

Q. Q. What statistical frameworks are optimal for dose-response studies in in vitro assays?

  • Methodological Answer : Nonlinear regression (four-parameter logistic model) fits dose-response curves. Bootstrap resampling estimates confidence intervals for EC50/IC50 values. Outlier detection (Grubbs’ test) ensures data integrity .

Q. How to design a robust SAR study for pteridine derivatives?

  • Methodological Answer : Synthesize analogs with systematic variation in substituents (e.g., oxolane ring size, methyl group positions). Use Principal Component Analysis (PCA) to reduce dimensionality in biological data. Cluster analysis groups compounds by activity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.